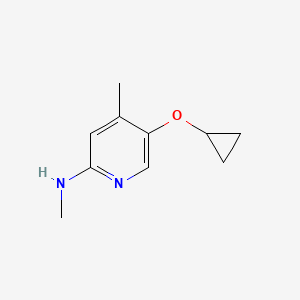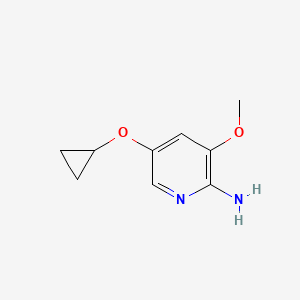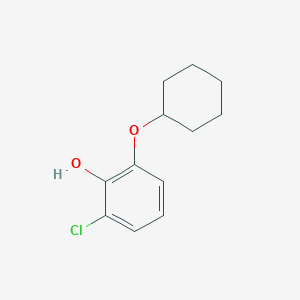
1-Cyclopropoxy-4-isopropoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-4-isopropoxy-2-methylbenzene is an organic compound with the molecular formula C13H18O2. It is a derivative of benzene, featuring cyclopropoxy and isopropoxy groups attached to the benzene ring along with a methyl group.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-4-isopropoxy-2-methylbenzene can be achieved through several routes. One common method involves the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield the desired compound . Industrial production methods focus on optimizing yield and purity while minimizing the use of toxic reagents and reducing waste.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-4-isopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-4-isopropoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy and isopropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-4-isopropoxy-2-methylbenzene can be compared with other similar compounds such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
Isopropoxybenzene derivatives: These compounds have the isopropoxy group attached to the benzene ring but may lack the cyclopropoxy group.
Methylbenzene derivatives: These compounds have a methyl group attached to the benzene ring but may lack the other substituents. The uniqueness of this compound lies in its combination of cyclopropoxy, isopropoxy, and methyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)14-12-6-7-13(10(3)8-12)15-11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
GFTIFIHCVLOYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















